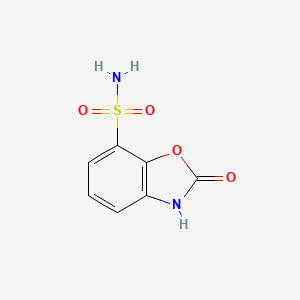

2-Hydroxy-1,3-benzoxazole-7-sulfonamide

Description

Historical Context and Evolution of Benzoxazole (B165842) Chemistry in Scientific Research

The benzoxazole scaffold, a bicyclic system containing a benzene (B151609) ring fused to an oxazole (B20620) ring, has been a subject of scientific inquiry for over a century. wikipedia.org Initially explored as part of the broader development of heterocyclic chemistry, benzoxazoles have emerged as privileged structures in medicinal chemistry and materials science. Their rigid, planar structure and ability to participate in various non-covalent interactions have made them attractive building blocks for designing molecules with specific biological or photophysical properties.

Historically, research into benzoxazole derivatives has led to the development of a wide array of compounds with diverse applications, including antimicrobial, antifungal, and anticancer agents. nih.govnih.gov Furthermore, the unique fluorescent properties of many benzoxazole derivatives have led to their use as optical brighteners and fluorescent probes in biological imaging. researchgate.net

Significance of Sulfonamide Architectures in Contemporary Chemical Sciences

The discovery of sulfonamides in the early 20th century marked a revolutionary milestone in medicine with the advent of the first effective antibacterial drugs. The prototypical sulfonamide, sulfanilamide, paved the way for the development of a vast library of "sulfa drugs" that have been instrumental in combating bacterial infections.

Beyond their antimicrobial prowess, sulfonamide-containing molecules have demonstrated a remarkable range of biological activities. They are key components in drugs for various conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. impactfactor.org The sulfonamide group's ability to act as a zinc-binding group has made it a cornerstone in the design of enzyme inhibitors, most notably carbonic anhydrase inhibitors. dergipark.org.tr

Rationale for Investigating 2-Hydroxy-1,3-benzoxazole-7-sulfonamide in Academic Research

The hypothetical investigation into this compound would likely be driven by the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. The benzoxazole core is a known pharmacophore with a wide range of biological targets, and the sulfonamide group is a classic functional group with well-documented therapeutic properties.

Specifically, the 7-sulfonamide moiety would be of interest for its potential to inhibit carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes. The 2-hydroxy substitution on the benzoxazole ring could influence the electronic properties of the molecule and potentially contribute to its binding affinity and selectivity for specific biological targets.

Scope, Objectives, and Research Avenues within the Study of this compound

A hypothetical research program focused on this compound would encompass several key areas:

Synthesis and Characterization: The initial objective would be to develop a robust and efficient synthetic route to the target molecule. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Physicochemical Properties: Investigation into its solubility, stability, and electronic properties would be crucial for understanding its behavior in biological systems.

Biological Evaluation: A primary research avenue would be to screen the compound for its inhibitory activity against various carbonic anhydrase isoforms. Further studies could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent, leveraging the known activities of its parent scaffolds.

Structure-Activity Relationship (SAR) Studies: Should the initial compound show promising activity, subsequent research would focus on synthesizing and evaluating a series of analogues to establish a clear structure-activity relationship. This would involve modifying the substitution pattern on both the benzoxazole ring and the sulfonamide group to optimize potency and selectivity.

In the absence of specific research data for this compound, the following table provides a conceptual framework for the kind of data that would be generated in such a research program, based on typical analyses of related compounds.

| Property | Predicted Data Type |

| Chemical Formula | C₇H₆N₂O₄S |

| Molecular Weight | 214.20 g/mol |

| Appearance | Crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | To be determined experimentally |

| ¹H NMR | Spectral data (chemical shifts, coupling constants) |

| ¹³C NMR | Spectral data (chemical shifts) |

| Mass Spectrometry | Molecular ion peak (m/z) |

| Inhibition Constant (Ki) against Carbonic Anhydrases | Numerical values (e.g., in nM or µM) |

It is important to reiterate that the data in the table above is purely illustrative and not based on experimental results for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O4S |

|---|---|

Molecular Weight |

214.20 g/mol |

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-7-sulfonamide |

InChI |

InChI=1S/C7H6N2O4S/c8-14(11,12)5-3-1-2-4-6(5)13-7(10)9-4/h1-3H,(H,9,10)(H2,8,11,12) |

InChI Key |

MPNWLTRXRIFOGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 1,3 Benzoxazole 7 Sulfonamide

Foundational Synthetic Pathways to 2-Hydroxy-1,3-benzoxazole-7-sulfonamide

The foundational approaches to synthesizing this target compound generally involve the construction of a suitably substituted 2-aminophenol (B121084) precursor, which then undergoes cyclization to form the benzoxazole (B165842) ring.

The synthesis of this compound typically begins with readily available substituted benzene (B151609) derivatives. A common strategy involves the regioselective functionalization of a starting material like 3-aminophenol. A plausible multistep sequence is outlined below:

Chlorosulfonation: The starting material, 3-aminophenol, is treated with chlorosulfonic acid. The hydroxyl and amino groups are ortho-, para-directing activators. The position ortho to the hydroxyl group and meta to the amino group (C4) and the position ortho to both groups (C2) are highly activated. The position ortho to the amino group and meta to the hydroxyl group (C6) is also activated. Careful control of reaction conditions is required to favor sulfonation at the desired C4 position (which becomes the 7-position in the final product numbering system after cyclization).

Amination: The resulting sulfonyl chloride is then reacted with ammonia or a protected amine to form the sulfonamide group.

Nitration: The subsequent step involves nitration of the 3-amino-4-sulfamoylphenol. The newly introduced nitro group is directed to the position ortho to the powerful hydroxyl activating group.

Reduction: The nitro group is then selectively reduced to an amino group, yielding 2,3-diamino-4-hydroxybenzenesulfonamide.

Cyclization: The final step is the formation of the benzoxazolone ring. This is typically achieved by reacting the ortho-aminophenol functionality with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI). This reaction forms the 2-hydroxybenzoxazole structure, which exists in tautomeric equilibrium with its keto form, benzoxazol-2(3H)-one.

Table 1: Example Multistep Synthetic Pathway

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 3-Aminophenol | Chlorosulfonic Acid (ClSO₃H) | 4-Amino-2-hydroxybenzene-1-sulfonyl chloride | Introduction of the sulfonyl chloride group |

| 2 | 4-Amino-2-hydroxybenzene-1-sulfonyl chloride | Ammonia (NH₃) | 4-Amino-2-hydroxybenzenesulfonamide | Formation of the sulfonamide |

| 3 | 4-Amino-2-hydroxybenzenesulfonamide | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-Amino-2-hydroxy-5-nitrobenzenesulfonamide | Introduction of a nitro group for subsequent amination |

| 4 | 4-Amino-2-hydroxy-5-nitrobenzenesulfonamide | H₂, Pd/C or SnCl₂/HCl | 4,5-Diamino-2-hydroxybenzenesulfonamide | Reduction of the nitro group to an amine |

| 5 | 4,5-Diamino-2-hydroxybenzenesulfonamide | Carbonyldiimidazole (CDI) or Triphosgene | This compound | Intramolecular cyclization to form the benzoxazole ring |

Both convergent and divergent approaches can be conceptualized for the synthesis of this compound and its analogs.

Convergent Strategy: A convergent synthesis would involve preparing two key intermediates separately and then combining them in a final step. For instance, a 2,3-diaminophenol fragment could be synthesized independently of the sulfonamide precursor. However, for this specific molecule, a linear, multistep approach as described above is often more practical.

Divergent Strategy: A divergent approach is highly valuable for creating a library of related compounds for structure-activity relationship studies. In this strategy, a common intermediate is synthesized and then elaborated into multiple final products. For example, 2-hydroxy-1,3-benzoxazole-7-sulfonyl chloride could be synthesized as a key intermediate. This intermediate could then be reacted with a variety of amines to generate a diverse set of N-substituted sulfonamide derivatives. This allows for the systematic modification of the sulfonamide moiety to explore its impact on the molecule's properties.

Advanced Synthetic Approaches for Benzoxazole Core Construction

While traditional condensation reactions are robust, advanced synthetic methods offer improvements in efficiency, yield, and environmental impact. The construction of the benzoxazole core is the pivotal step in the synthesis.

The key step in forming the benzoxazole ring is the intramolecular cyclization of a 2-aminophenol derivative. nih.gov A variety of reagents can be used to provide the carbonyl carbon for the 2-hydroxy (or 2-oxo) functionality.

Common cyclization methods include:

Reaction with Phosgene or Equivalents: The reaction of a 2-aminophenol with phosgene, diphosgene, or triphosgene is a classic method for forming the benzoxazol-2(3H)-one structure.

Condensation with Carboxylic Acid Derivatives: While typically used for 2-substituted benzoxazoles, reaction with formic acid or its orthoester equivalent followed by oxidation could potentially yield the target structure.

Oxidative Cyclization: Modern methods often involve the oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of 2-aminophenols and aldehydes. nih.govrsc.org Various oxidants and catalysts, including transition metals, can be employed. nih.govorganic-chemistry.org For the synthesis of the 2-hydroxy derivative, this would involve a carbonyl source that can be incorporated into the ring.

Metal-Catalyzed Cyclization: Copper- and palladium-catalyzed reactions have been developed for the intramolecular C-O bond formation required for the benzoxazole ring. organic-chemistry.orgrsc.org For example, the cyclization of ortho-haloanilides can be catalyzed by copper iodide (CuI). organic-chemistry.org

Achieving the correct substitution pattern on the benzene ring is critical. Regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.

Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization. A directing group on the benzoxazole ring (such as an amide or a protected amine) can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile, such as sulfur dioxide followed by chlorination and amination, to install the sulfonamide group with high regioselectivity.

Electrophilic Aromatic Substitution: In precursors, the existing hydroxyl and amino groups are strong activating, ortho-, para-directors. The sulfonation reaction must be carefully controlled to achieve the desired isomer. Steric hindrance and reaction conditions (temperature, solvent) can be manipulated to influence the regiochemical outcome.

Table 2: Comparison of Benzoxazole Ring Formation Methods

| Method | Reagent(s)/Catalyst | Conditions | Advantages | Disadvantages |

| Classical Condensation | Phosgene, Triphosgene, CDI | Basic or neutral | High yield, well-established | Use of toxic reagents (phosgene) |

| Oxidative Cyclization | Aldehyde/Carbonyl source + Oxidant (e.g., O₂, I₂) | Varies (RT to high temp) | Atom economical, can be mild | May require specific catalysts, substrate scope can be limited |

| Metal-Catalyzed Cyclization | Cu(I), Pd(II), etc. | Often requires ligands, elevated temperatures | High efficiency, good functional group tolerance | Catalyst cost and toxicity, ligand sensitivity |

Derivatization and Structural Modification of this compound

Once synthesized, the title compound offers several sites for further chemical modification, enabling the fine-tuning of its chemical and physical properties.

N-Functionalization of the Sulfonamide: The sulfonamide group (-SO₂NH₂) is a key site for derivatization. The hydrogen atoms on the nitrogen are acidic and can be deprotonated with a base, followed by reaction with an electrophile.

N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (via transition-metal-catalyzed cross-coupling) can introduce various substituents on the sulfonamide nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides.

Modification of the Hydroxyl/Amide Group: The 2-hydroxybenzoxazole moiety exists in equilibrium with its 2-oxo tautomer and the N-H group of the lactam can be functionalized.

N-Alkylation: The amide nitrogen can be alkylated under basic conditions.

O-Alkylation/Acylation: The enolic oxygen of the 2-hydroxy tautomer can also be targeted for alkylation or acylation, though N-functionalization of the amide is often more common.

Aromatic Ring Substitution: Further electrophilic substitution on the benzene ring is possible, although the existing electron-withdrawing sulfonamide group and the fused heterocyclic system will influence the reactivity and regioselectivity of such reactions.

These derivatization strategies allow for the creation of a wide range of analogs from a single core structure, which is a common practice in fields like medicinal chemistry and materials science. derpharmachemica.comresearchgate.net

Esterification and Etherification Reactions of the Hydroxy Group

The 2-hydroxy group of the benzoxazole ring exhibits reactivity characteristic of a phenolic hydroxyl group. This allows for its conversion into ester and ether derivatives, which can significantly alter the molecule's physicochemical properties. Esterification can be achieved through reaction with carboxylic acids or their derivatives, while etherification typically involves reaction with alkyl or aryl halides.

Esterification: The reaction of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily yields the corresponding esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed. These modifications are a common strategy for structural alteration of secondary metabolite compounds to enhance their biological activity or bioavailability. medcraveonline.com

Etherification: The Williamson ether synthesis is a primary method for converting the phenolic hydroxyl to an ether. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

The following table outlines representative esterification and etherification reactions applicable to the 2-hydroxy group.

| Reaction Type | Reagent | Product Class | Conditions |

| Acylation | Acetyl Chloride | 2-Acetoxy-1,3-benzoxazole derivative | Base (e.g., Pyridine) |

| Benzoylation | Benzoyl Chloride | 2-Benzoyloxy-1,3-benzoxazole derivative | Base (e.g., Pyridine) |

| Alkylation | Methyl Iodide | 2-Methoxy-1,3-benzoxazole derivative | Base (e.g., K₂CO₃, NaH) |

| Arylation | Activated Aryl Halide | 2-Phenoxy-1,3-benzoxazole derivative | Copper or Palladium Catalyst |

Amidation and Sulfonylation of the Sulfonamide Moiety

The sulfonamide group at the 7-position possesses a nucleophilic nitrogen atom that can participate in various bond-forming reactions. Although less nucleophilic than a primary amine, it can be functionalized through alkylation, arylation, and acylation under specific catalytic conditions.

N-Alkylation and N-Arylation: Modern cross-coupling reactions provide efficient pathways for the N-arylation of sulfonamides. Palladium- or copper-catalyzed methods, often referred to as Buchwald-Hartwig amination, enable the coupling of the sulfonamide with aryl halides or triflates. princeton.eduacs.org Similarly, N-alkylation can be achieved using alcohols as green alkylating agents in the presence of catalysts like manganese dioxide or water-soluble iridium complexes. organic-chemistry.orgrsc.org These reactions expand the structural diversity of the molecule by introducing various alkyl and aryl substituents on the sulfonamide nitrogen.

Sulfonylation: Further reaction at the sulfonamide nitrogen with another sulfonyl chloride can lead to the formation of di-sulfonylated products, although this generally requires harsh conditions due to the reduced nucleophilicity of the nitrogen after the first substitution.

The table below summarizes key catalytic methods for the functionalization of aryl sulfonamides.

| Reaction | Catalyst System | Substrate | Key Features |

| N-Arylation | Nickel/Photocatalyst princeton.edu | Aryl Bromides | Broad scope, energy-transfer mechanism. |

| C-H Amidation | Iridium organic-chemistry.orgorganic-chemistry.orgnih.gov | Arenes with directing groups | High regioselectivity, oxidant-free. |

| N-Alkylation | Manganese Dioxide organic-chemistry.org | Alcohols | Solvent-free, green alkylating agents. |

| N-Alkylation | Water-soluble Iridium Complex rsc.org | Alcohols | Reaction in water, microwave irradiation. |

Electrophilic and Nucleophilic Substitutions on the Benzoxazole Ring System

The benzoxazole ring system's reactivity towards substitution is governed by the electronic properties of the fused heterocyclic and benzene rings, as well as the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole nucleus is generally susceptible to electrophilic attack. The outcome of such a reaction on this compound is dictated by the combined influence of the fused oxazole (B20620) ring and the sulfonamide group. The sulfonamide group (-SO₂NH₂) is a deactivating, meta-directing group. unizin.org This would direct incoming electrophiles to the C-4 and C-6 positions, which are meta to the C-7 sulfonamide. The fused oxazole ring system also influences the electron density of the benzene ring. wikipedia.orglibretexts.org Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur primarily at the C-4 and C-6 positions.

Metal-Catalyzed C-H Functionalization: An alternative to classical electrophilic substitution is the transition metal-catalyzed direct C-H functionalization. nitrkl.ac.inresearchgate.net These methods, often employing palladium, rhodium, or copper catalysts, can achieve arylation, alkenylation, or alkylation at specific C-H bonds of the benzoxazole ring system with high selectivity, providing a powerful tool for late-stage functionalization. organic-chemistry.orgresearchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the benzoxazole ring is less common and typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. The unsubstituted core of the title compound is not highly activated for such transformations.

Sustainable and Catalytic Synthetic Methodologies

Recent advancements in synthetic chemistry emphasize the development of environmentally benign and efficient processes. The synthesis of the benzoxazole scaffold has been a key area for the application of these principles.

Exploration of Green Solvents and Solvent-Free Reaction Systems

To minimize the environmental impact of organic synthesis, many protocols for benzoxazole formation now focus on eliminating hazardous organic solvents.

Solvent-Free Synthesis: A number of methods have been developed where reactions are carried out under solvent-free conditions, often with gentle heating or mechanical grinding (mechanochemistry). nih.govacs.orgresearchgate.netajchem-a.comrsc.org These approaches reduce waste and can lead to shorter reaction times and simpler product isolation. Catalysts used in these systems are often heterogeneous and recyclable, such as silica-supported sodium hydrogen sulphate or magnetic nanoparticles. researchgate.netajchem-a.com

Green Solvents: When a solvent is necessary, water, glycerol, and polyethylene glycol (PEG) have been explored as environmentally friendly alternatives to volatile organic compounds. ijpbs.comjetir.orgresearchgate.net Syntheses in aqueous media have been reported using catalysts like samarium triflate. organic-chemistry.org

Alternative Energy Sources: Ultrasound and microwave irradiation are increasingly used to promote reactions, often leading to significantly reduced reaction times and improved yields, aligning with the principles of green chemistry. ijpbs.comnih.gov

| Method | Catalyst | Solvent | Conditions | Yield |

| Condensation | Brønsted Acidic Ionic Liquid Gel acs.orgrsc.org | Solvent-Free | 130 °C, 5 h | 85-98% |

| Condensation | Fe₃O₄@SiO₂-SO₃H ajchem-a.com | Solvent-Free | 50 °C | High |

| Condensation | LAIL@MNP rsc.orgnih.gov | Solvent-Free | Sonication, 70 °C, 30 min | Moderate to High |

| Condensation | CuSO₄ | Water/Glycerol | Heating/Ultrasound | High |

Application of Organocatalysis and Metal-Catalyzed Cross-Coupling Strategies

Catalysis is central to the efficient synthesis of complex molecules like benzoxazoles.

Organocatalysis: Metal-free organocatalytic methods are gaining prominence. For instance, enolate-mediated organocatalytic cycloadditions have been used to synthesize complex benzoxazole-containing triazoles. rsc.orgrsc.org These methods avoid the cost and potential toxicity associated with heavy metals.

Metal-Catalyzed Synthesis: Transition metals play a crucial role in many modern synthetic routes to benzoxazoles. The most common approach is the condensation of 2-aminophenols with various coupling partners, a reaction that can be catalyzed by a wide range of metals including iron, copper, and palladium. organic-chemistry.orgnih.gov Metal-catalyzed cross-coupling reactions are also vital for the subsequent functionalization of the pre-formed benzoxazole ring, enabling the formation of C-C and C-N bonds. nitrkl.ac.inmdpi.com

Reaction Mechanism Elucidation in Synthetic Pathways

The most prevalent pathway for the synthesis of the benzoxazole core involves the condensation of a 2-aminophenol derivative with a carbonyl-containing compound, followed by cyclization. nih.govacs.orgresearchgate.net

A widely accepted mechanism for the formation of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde under acidic or thermal conditions proceeds as follows:

Schiff Base Formation: The amino group of the 2-aminophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (or imine) intermediate.

Intramolecular Cyclization: The lone pair of electrons on the phenolic oxygen then attacks the electrophilic carbon of the imine. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a 2,3-dihydro-1,3-benzoxazole.

Aromatization: The final step is the aromatization of this intermediate to form the stable benzoxazole ring. This typically occurs through oxidation or elimination, often losing two hydrogen atoms to yield the final product. When the starting material is a carboxylic acid instead of an aldehyde, the initial intermediate is an amide, which then cyclizes and dehydrates.

The formation of the 2-hydroxy-1,3-benzoxazole core likely proceeds through the cyclization of a 2-aminophenol derivative with a reagent like phosgene, cyanogen bromide, or a related C1 electrophile, followed by hydrolysis or rearrangement. nih.gov The reaction is initiated by the nucleophilic attack of the amino group, followed by intramolecular capture by the hydroxy group to form the heterocyclic ring. acs.orgresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy 1,3 Benzoxazole 7 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 2-Hydroxy-1,3-benzoxazole-7-sulfonamide in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Environment Analysis

One-dimensional NMR spectra offer a fundamental assessment of the chemical environment of each magnetically active nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals for each unique proton. The aromatic protons on the benzoxazole (B165842) ring system would typically appear in the downfield region, generally between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. nih.govrsc.org The proton of the hydroxyl group (-OH) is anticipated to present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The protons of the sulfonamide group (-SO₂NH₂) would also likely appear as a broad singlet in the downfield region. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The aromatic carbons of the benzoxazole moiety are expected to resonate in the range of 110-160 ppm. jbarbiomed.comrsc.orgmdpi.com The carbon atom C2, situated between the oxygen and nitrogen atoms of the oxazole (B20620) ring, is characteristically deshielded and would appear at a lower field. mdpi.com The carbons directly attached to the sulfonamide group and the hydroxyl group will also exhibit characteristic shifts influenced by the electron-withdrawing and electron-donating nature of these substituents, respectively.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information. The nitrogen atom in the sulfonamide group is expected to have a chemical shift in the range characteristic for sulfonamides, which can be influenced by solvent effects. researchgate.netscience-and-fun.deresearchgate.net

| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts |

| Proton | δ (ppm) |

| Ar-H | 6.5 - 8.0 |

| -OH | Variable (broad) |

| -SO₂NH₂ | Variable (broad) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the complete picture of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would map the proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the signals of the aromatic protons by showing which protons are adjacent to each other on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is critical for identifying the connectivity between quaternary carbons (those without attached protons) and nearby protons. For instance, it would show correlations between the aromatic protons and the carbons of the oxazole ring and the carbon attached to the sulfonamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule and the relative orientation of the substituents.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision. The molecular formula of this compound is C₇H₆N₂O₄S. The calculated monoisotopic mass for this compound is 214.0048 Da. missouri.eduresearchgate.netsisweb.comepfl.chsisweb.com An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecule.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₇H₆N₂O₄S | 214.0048 |

Tandem Mass Spectrometry (MS/MS) for Structural Inference through Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weaker bonds. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.govresearchgate.netresearchgate.netnih.gov Cleavage of the C-S or S-N bonds in the sulfonamide group is also a likely fragmentation route. nih.gov The benzoxazole ring itself can also undergo characteristic fragmentation. orientjchem.org Analysis of these fragmentation patterns allows for the confirmation of the presence of both the benzoxazole and sulfonamide moieties within the structure.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

The IR and Raman spectra are expected to display characteristic absorption bands corresponding to the various functional groups:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H Stretching: The sulfonamide group should exhibit N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹.

S=O Stretching: The sulfonamide group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. jst.go.jp

Aromatic C=C and C-H Stretching: The aromatic ring will show C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. vscht.cz

C=N and C-O Stretching: The benzoxazole ring will have characteristic C=N and C-O stretching vibrations, typically in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. esisresearch.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | Stretching | 3200 - 3600 (broad) |

| -NH₂ (sulfonamide) | Stretching | 3200 - 3400 |

| -SO₂- | Asymmetric Stretching | 1300 - 1350 |

| -SO₂- | Symmetric Stretching | 1140 - 1180 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| C=N (oxazole) | Stretching | 1500 - 1650 |

| C-O (oxazole) | Stretching | 1000 - 1300 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds.

The spectrum can be divided into several key regions. A broad absorption band is anticipated in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the sulfonamide group are expected to appear as two distinct bands around 3350 and 3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively.

The aromatic C-H stretching vibrations of the benzene ring are predicted to be observed just above 3000 cm⁻¹. The region between 1620 and 1450 cm⁻¹ will likely contain multiple bands corresponding to the C=N stretching of the oxazole ring and the C=C stretching vibrations of the aromatic ring. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and easily identifiable, typically appearing in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org The S-N stretching vibration is expected around 910 cm⁻¹. rsc.org Finally, various C-O and C-N stretching vibrations, as well as in-plane and out-of-plane bending vibrations, would populate the fingerprint region below 1300 cm⁻¹.

Table 1: Predicted FTIR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 | Asymmetric N-H Stretch | Sulfonamide |

| ~3250 | Symmetric N-H Stretch | Sulfonamide |

| ~3300 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| ~1610 | C=N Stretch | Benzoxazole Ring |

| ~1580, 1470 | C=C Stretch | Aromatic Ring |

| ~1330 | Asymmetric S=O Stretch | Sulfonamide |

| ~1150 | Symmetric S=O Stretch | Sulfonamide |

| ~1250 | C-O Stretch | Benzoxazole/Phenol |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the S=O group.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3070 | Aromatic C-H Stretch | Benzene Ring |

| ~1615 | C=N Stretch | Benzoxazole Ring |

| ~1590 | Aromatic Ring Stretch | Benzene Ring |

| ~1335 | Asymmetric S=O Stretch | Sulfonamide |

| ~1155 | Symmetric S=O Stretch | Sulfonamide |

| ~1000 | Ring Breathing Mode | Benzene Ring |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) Analysis for Precise Atomic Coordinates

Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as substituted benzoxazoles and aromatic sulfonamides, allows for a reliable prediction of its solid-state conformation. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Purity

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. omicsonline.org A PXRD pattern provides a unique fingerprint for a specific crystalline phase. americanpharmaceuticalreview.com For this compound, PXRD would be used to confirm the phase purity of a synthesized batch. The presence of sharp, well-defined peaks would indicate a highly crystalline material, while a broad halo would suggest the presence of amorphous content.

Furthermore, PXRD is the primary technique for identifying and characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and PXRD allows for their unambiguous identification based on their unique diffraction patterns. By comparing the experimental PXRD pattern to a pattern simulated from single-crystal X-ray data, one can confirm that the bulk material corresponds to the single crystal structure. americanpharmaceuticalreview.com

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for instance, through substitution on the sulfonamide nitrogen with a chiral moiety, chiroptical techniques would become invaluable for its characterization.

Computational Chemistry and in Silico Modeling of 2 Hydroxy 1,3 Benzoxazole 7 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to determining the electronic properties and predicting the chemical reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to map the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on electron density rather than a complex many-electron wave function. indexcopernicus.com For 2-Hydroxy-1,3-benzoxazole-7-sulfonamide, DFT, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), is used for several key analyses. nih.gov

Geometry Optimization: This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, key reactivity descriptors can be calculated.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 4.15 eV | Measures electron-attracting power |

| Electrophilicity Index (ω) | 3.26 eV | Quantifies electrophilic character |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

For predicting spectroscopic properties, Time-Dependent DFT (TD-DFT) is a common and efficient method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. researchgate.net These calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is valuable for interpreting experimental spectra and understanding how the molecule interacts with light.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.15 | 299 | 0.18 | HOMO -> LUMO (π→π) |

| 4.62 | 268 | 0.45 | HOMO-1 -> LUMO (π→π) |

| 5.11 | 243 | 0.12 | HOMO -> LUMO+1 (π→π*) |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations compute the movement of atoms in a molecule or system over time by solving Newton's equations of motion. This technique provides a dynamic view of molecular behavior, revealing conformational changes and interactions with the surrounding environment. nih.gov

MD simulations are particularly useful for exploring the conformational flexibility of this compound. The presence of a hydroxyl (-OH) group and a sulfonamide (-SO2NH2) group allows for the formation of intramolecular hydrogen bonds. Simulations can track the stability and lifetime of these bonds, for instance, between the hydroxyl proton and the nitrogen atom of the oxazole (B20620) ring or an oxygen atom of the sulfonamide group.

Furthermore, these simulations can investigate the potential for tautomerism. The 2-hydroxybenzoxazole moiety can theoretically exist in equilibrium with its keto tautomer. MD simulations can help assess the energy barrier between these forms and determine which tautomer is more stable under specific conditions.

To understand how this compound behaves in a biological system, MD simulations are often performed in a solvent, typically water, to mimic physiological conditions. nih.gov These simulations allow for the detailed investigation of the solvation shell—the layer of solvent molecules immediately surrounding the solute. By analyzing radial distribution functions and hydrogen bond lifetimes, researchers can characterize the strength and structure of solute-solvent interactions. This is crucial for understanding the molecule's solubility and how it presents itself to a biological target.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms. nih.gov

For this compound, docking studies would involve selecting a protein target of interest. Given the presence of the sulfonamide group, a well-known pharmacophore that targets carbonic anhydrases, this enzyme family would be a logical starting point. rsc.org The docking process involves placing the ligand into the protein's active site in various conformations and scoring the resulting poses based on binding energy.

The output provides a predicted binding affinity (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov This information helps to rationalize the molecule's biological activity and can guide the design of more potent analogues.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | Sulfonamide NH2 with Thr199 |

| Sulfonamide SO2 with Zn2+ cofactor and Thr199 | |

| Hydroxyl (-OH) group with Gln92 | |

| Key Hydrophobic Interactions | Benzoxazole (B165842) ring with Val121, Val143, Leu198 |

| Phenyl ring moiety with Pro202 |

Identification of Putative Biological Target Sites via Structure-Based Approaches

Structure-based approaches are fundamental in identifying the potential biological targets of this compound. These methods utilize the three-dimensional structures of macromolecules to predict how a small molecule like a benzoxazole sulfonamide derivative might bind. Molecular docking is a primary technique used for this purpose, where the compound is computationally placed into the binding sites of various known protein structures.

Studies on related benzoxazole and sulfonamide scaffolds have identified several potential target classes. For instance, various sulfonamide derivatives have been studied as inhibitors of carbonic anhydrase, dihydropteroate (B1496061) synthase, and cyclooxygenase-2. jbclinpharm.orgsemanticscholar.orgresearchgate.net Similarly, the benzoxazole core is present in molecules targeting DNA gyrase and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govnih.gov By docking this compound against a panel of such targets, it is possible to identify putative binding partners. The process involves evaluating the binding affinity scores and analyzing the complementarity between the ligand and the protein's active site to prioritize the most likely biological targets for further experimental validation.

Prediction of Binding Poses and Calculation of Scoring Functions

Once a putative target is identified, molecular docking is employed to predict the most favorable binding orientation, or "pose," of this compound within the active site. This process computationally samples numerous possible conformations of the ligand and assesses the energetic favorability of each pose. researchgate.net

The assessment is performed using scoring functions, which are mathematical models that estimate the binding free energy of the protein-ligand complex. nih.gov These functions consider various physicochemical interactions, such as hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. nih.gov The output is typically a score, often in units of kcal/mol, where a lower (more negative) value indicates a more stable and potentially stronger binding interaction. nih.govb-cdn.net For example, in docking studies of sulfonamide derivatives against the BRD4 receptor, favorable binding energies were identified, signifying stable interactions. nih.gov The reliability of these predictions is crucial, as the predicted binding pose forms the basis for understanding the mechanism of action at a molecular level. researchgate.netnih.gov

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Benzoxazole Derivatives | DNA Gyrase (2XCT) | -6.687 | Not Specified | researchgate.netresearchgate.net |

| Sulfonamide Derivatives | BRD4 (4BJX) | Favorable Binding Energies | Not Specified | nih.gov |

| Benzotriazinone Sulfonamides | Alpha-glucosidase | -9.5 | GLU276, HIS279, ARG439 | nih.gov |

| Phenothiazine-3-sulphonamide | S. pyogenes protein | -7.4 | Not Specified | b-cdn.net |

This table presents example data from studies on related compound classes to illustrate typical docking results.

Elucidation of Molecular Recognition Mechanisms at the Active Site

The predicted binding pose allows for a detailed examination of the molecular recognition mechanism. This involves identifying the specific non-covalent interactions between this compound and the amino acid residues of the target's active site. These interactions are critical for the stability of the protein-ligand complex and determine the compound's affinity and specificity.

For sulfonamide-containing compounds, the sulfonamide group (-SO2NH2) is frequently observed to act as a key anchoring point. It often forms strong hydrogen bonds or coordinates with metal ions present in the enzyme's active site, such as the Zn2+ ion in carbonic anhydrases. jbclinpharm.orgmdpi.com In studies on saccharide-modified thiadiazole sulfonamides, the sulfonamide group was shown to interact strongly with the Thr200 residue via hydrogen bonding. mdpi.com The benzoxazole ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like histidine, tyrosine, or phenylalanine. nih.govmdpi.com For instance, molecular docking of benzoxazole derivatives has revealed interactions with key residues such as Leu35, Val43, and Lys63 in their target proteins. nih.gov Understanding these specific recognition patterns is essential for optimizing the lead compound to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the numerical representation of molecular structures using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound like this compound, a wide array of descriptors can be calculated, which are generally categorized as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as Kier's molecular connectivity indices (¹χ, ¹χv). researchgate.net

Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment and partial atomic charges, which influence electrostatic interactions.

Steric descriptors: These describe the three-dimensional bulk and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which affects its ability to cross cell membranes.

The selection of relevant descriptors is a critical step, as it determines the predictive power of the resulting model. jbclinpharm.org

Development and Validation of Predictive Models for Biological Activity

Once descriptors are calculated for a series of related benzoxazole sulfonamide compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). jbclinpharm.orgexcli.de This model takes the form of an equation that correlates the descriptor values with the observed activity.

The robustness and predictive ability of the developed QSAR model must be rigorously validated. nih.gov Internal validation is often performed using techniques like leave-one-out cross-validation, which yields a cross-validation coefficient (q²). External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in model development. The performance is assessed by the coefficient of determination (R²) between the predicted and observed activities. A statistically significant QSAR model, characterized by high R² and q² values, can then be reliably used to predict the biological activity of newly designed compounds. researchgate.netresearchgate.net

| Model Type | Target/Activity | R² (Correlation Coefficient) | q² (Cross-validation Coefficient) | Reference |

| 3D-QSAR (AAADRR.27) | Antidiabetic | 0.9686 | 0.72 | researchgate.net |

| QSAR-ANN | Antibacterial (E. coli) | Not specified | Not specified | jbclinpharm.org |

| 3D-QSAR (CoMFA/CoMSIA) | Anticancer (MCF-7) | Not specified | Rcv² = 0.669 | nih.gov |

This table presents statistical validation data from QSAR studies on related compound classes.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful ligand-based drug design approach used to identify novel chemical scaffolds with the potential to bind to a specific target. nih.gov This technique, coupled with virtual screening, facilitates the discovery of new analogs of this compound.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. mdpi.com These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov The model can be generated based on the structure of a known active ligand bound to its receptor (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.govd-nb.info For instance, a five-point pharmacophore hypothesis developed for a series of aryl sulfonamide derivatives included two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring. umpr.ac.idresearchgate.net

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases, a process known as virtual screening. d-nb.infomdpi.com This allows for the rapid filtering of millions of compounds to identify those that match the pharmacophoric features. researchgate.net The resulting "hit" compounds are then subjected to further computational analysis, such as molecular docking, to prioritize candidates for chemical synthesis and biological testing. This approach significantly streamlines the search for novel and structurally diverse analogs with desired biological activity. umpr.ac.idresearchgate.net

Generation of Pharmacophore Hypotheses Based on Structural Features

A pharmacophore is an abstract representation of the essential molecular features required for a small molecule to bind to a specific biological target. The generation of a pharmacophore hypothesis is a critical step in understanding the key chemical interactions that govern the activity of a series of compounds. For benzoxazole sulfonamide derivatives, these models are typically built using a set of known active molecules.

Research into the quantitative structure-activity relationship (QSAR) of benzoxazole benzenesulfonamides has led to the development of statistically significant pharmacophore models. researchgate.netchemijournal.com One well-defined model, designated AAADRR, was identified as the best common pharmacophore for a series of these derivatives. researchgate.netchemijournal.comresearchgate.net This model highlights the critical importance of specific chemical features for biological activity. The components of this hypothesis include hydrogen bond acceptors (A), a hydrogen bond donor (D), and aromatic rings (R), which are mapped in three-dimensional space. researchgate.netchemijournal.com

The key structural features identified in the AAADRR pharmacophore hypothesis for benzoxazole sulfonamide derivatives are detailed below. researchgate.netchemijournal.com

| Feature ID | Feature Type | Description | Potential Structural Moiety |

| A1 | Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond from the target protein. | Oxygen or Nitrogen atoms in the benzoxazole ring; Sulfonyl oxygens. |

| A2 | Hydrogen Bond Acceptor (HBA) | A second distinct hydrogen bond accepting feature. | Sulfonyl oxygens; Nitrogen atom in the benzoxazole ring. |

| A3 | Hydrogen Bond Acceptor (HBA) | A third distinct hydrogen bond accepting feature. | Oxygen atom in the benzoxazole ring; Sulfonyl oxygens. |

| D1 | Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond to the target protein. | Amine or hydroxyl groups attached to the scaffold. |

| R1 | Aromatic Ring (AR) | A planar, cyclic, conjugated ring system that can engage in π-π stacking or hydrophobic interactions. | The benzoxazole ring system. |

| R2 | Aromatic Ring (AR) | A second aromatic ring, often a phenyl group attached to the sulfonamide moiety. | The benzenesulfonamide (B165840) ring. |

This table is generated based on the AAADRR pharmacophore model for benzoxazole benzenesulfonamide derivatives. researchgate.netchemijournal.comresearchgate.net

The spatial arrangement of these features is crucial. The model defines the precise distances and angles between these pharmacophoric points, providing a 3D query for searching for novel, structurally diverse compounds with the potential for similar biological activity.

Ligand-Based and Structure-Based Virtual Screening Methodologies for Library Prioritization

Once a robust pharmacophore model is established, it can be used as a filter in virtual screening campaigns to prioritize compounds from large chemical libraries. Virtual screening is a computational technique used to search for new ligands on the basis of their molecular structure. This can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown. This methodology relies on the knowledge of molecules that are known to be active. The pharmacophore hypothesis (like the AAADRR model) serves as a 3D query to search databases for compounds that contain the same essential features in the correct spatial orientation. researchgate.net The process involves aligning each library compound to the pharmacophore model and scoring its fit. Compounds that achieve a high fit score are considered "hits" and are prioritized for further investigation. researchgate.net

Structure-Based Virtual Screening (SBVS) is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. The primary method in SBVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. utrgv.edunih.gov For benzoxazole sulfonamide derivatives, docking simulations would place each library compound into the active site of a target receptor (e.g., a kinase, carbonic anhydrase, or another enzyme) and calculate a binding score based on factors like electrostatic and van der Waals interactions. utrgv.edunih.govnih.govhep.com.cn Compounds with the best docking scores, indicating a high predicted binding affinity, are selected as top candidates.

A typical workflow for prioritizing a chemical library using both approaches for benzoxazole sulfonamide analogues is outlined below.

| Step | Methodology | Description | Outcome |

| 1 | Library Preparation | A large database of compounds (e.g., ZINC, Enamine, Asinex) is compiled. | A diverse library of several thousand to millions of compounds ready for screening. |

| 2 | Initial Filtering (Ligand-Based) | Application of physicochemical filters, such as Lipinski's Rule of Five, to remove non-drug-like molecules. utrgv.edu | A refined library with improved pharmacokinetic profiles. |

| 3 | Pharmacophore Screening (Ligand-Based) | The AAADRR pharmacophore model is used as a 3D query to rapidly screen the filtered library. researchgate.netresearchgate.net | A smaller subset of compounds that match the key pharmacophoric features. |

| 4 | Molecular Docking (Structure-Based) | The hits from the pharmacophore screen are docked into the 3D structure of the target protein's active site. nih.gov | Docking scores and predicted binding poses for each compound. |

| 5 | Scoring and Ranking | Compounds are ranked based on their docking scores and analysis of key interactions (e.g., hydrogen bonds with active site residues). utrgv.eduhep.com.cn | A prioritized list of the top-ranking virtual hits. |

| 6 | Visual Inspection & Selection | The binding poses of the top-ranked compounds are visually inspected to ensure sensible interactions and select final candidates. | A final, manageable list of compounds for acquisition or synthesis and subsequent biological testing. |

This table represents a generalized workflow synthesized from various virtual screening protocols for sulfonamide and benzoxazole derivatives. researchgate.netresearchgate.netutrgv.edunih.gov

These in silico methodologies allow researchers to efficiently navigate the vast chemical space and focus experimental efforts on a small number of highly promising candidates, significantly accelerating the pace of drug discovery for the benzoxazole sulfonamide class of compounds.

Biological Activity Profiling and Mechanistic Elucidation of 2 Hydroxy 1,3 Benzoxazole 7 Sulfonamide in Vitro Studies

Enzyme Inhibition Studies of 2-Hydroxy-1,3-benzoxazole-7-sulfonamide

The primary mechanism of action for many sulfonamide-containing compounds is enzyme inhibition. This is particularly true for the inhibition of carbonic anhydrases, a family of metalloenzymes crucial to various physiological processes.

Sulfonamides are well-established inhibitors of carbonic anhydrase (CA) isozymes. mdpi.com The sulfonamide group (-SO₂NH₂) coordinates to the Zn²⁺ ion in the active site of the enzyme, disrupting its catalytic activity. mdpi.com The inhibition profile of sulfonamide derivatives can vary significantly between different CA isozymes, leading to opportunities for developing isoform-selective inhibitors.

Studies on various heterocyclic and aromatic sulfonamides have demonstrated a wide range of binding affinities for different human (h) CA isozymes. For instance, investigations into the inhibition of hCA I, hCA II, and the tumor-associated hCA IX by mono- and di-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives showed that mono-substituted compounds were generally more potent inhibitors of hCA II. mdpi.com

The inhibition constants (Kᵢ) for a selection of sulfonamides against various human carbonic anhydrase isozymes are presented below. Lower Kᵢ values indicate stronger inhibition.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|

| Acetazolamide | 250 | 12 | 25.8 |

| Tosylamide | 10,000 | 1,500 | 43.2 |

| 3-Fluorosulfanilamide | 1,850 | 1,250 | 79.6 |

| 3-Chlorosulfanilamide | 1,380 | 1,140 | 72.5 |

| 4-Hydroxymethyl-benzenesulfonamide | 8,750 | 1,240 | 92.5 |

Data synthesized from studies on various sulfonamide inhibitors. researchgate.netnih.gov

Beyond carbonic anhydrases, benzoxazole (B165842) and sulfonamide derivatives have been evaluated against other enzyme classes. For example, certain novel indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. researchgate.net Some of these compounds exhibited potent inhibition, with IC₅₀ values in the low micromolar range, surpassing the standard drug acarbose. researchgate.net

Additionally, novel benzylamine-sulfonamide derivatives have been designed and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. tandfonline.com Several of these compounds displayed selective and potent inhibition of human MAO-B, with IC₅₀ values in the nanomolar range. tandfonline.com

The mechanism of enzyme inhibition by sulfonamides is typically reversible and competitive, particularly in the case of carbonic anhydrase. researchgate.net Sulfonamides, being structural analogs of the enzyme's substrate (in the case of dihydropteroate (B1496061) synthetase) or by directly interacting with the active site metal ion (in carbonic anhydrases), compete with the natural substrate for binding to the active site. researchgate.net

Kinetic studies on the inhibition of hMAO-B by benzylamine-sulfonamide derivatives have indicated a non-competitive mechanism of inhibition. tandfonline.com This suggests that the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency.

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound, researchers can identify key structural features responsible for its biological activity.

The biological activity of benzoxazole derivatives can be significantly influenced by the nature and position of substituents on the benzoxazole core. SAR studies have shown that the presence of electron-withdrawing or electron-releasing groups at different positions can enhance the antimicrobial and antiproliferative effects of these compounds. researchgate.net

For instance, in a series of 2-substituted benzoxazole sulfonamides, the nature of the substituent at the 2-position was found to be critical for antimycobacterial activity. nih.gov Similarly, for benzoxazole derivatives acting as DNA gyrase inhibitors, compounds without a methylene (B1212753) bridge between the oxazole (B20620) and a phenyl ring were found to be more active. benthamdirect.com

The following table summarizes the effect of different substituents on the inhibitory activity of a class of pyrazole (B372694) carboxamide-based carbonic anhydrase inhibitors, illustrating general SAR principles that may apply to benzoxazole sulfonamides.

| Parent Scaffold | Substituent | Effect on hCA IX Inhibition |

|---|---|---|

| 3-(Aryl)-1H-pyrazole-5-carboxamide | 5,6-dimethoxy-2,3-dihydro-1H-indene | Beneficial for activity |

| 3-(Aryl)-1H-pyrazole-5-carboxamide | 5-chloro-2-hydroxyphenyl | Favorable substitution |

| 3-(Aryl)-1H-pyrazole-5-carboxamide | 2-hydroxy-3,5-dimethylphenyl | Slightly lower activity than 5-chloro-2-hydroxyphenyl |

| 3-(Aryl)-1H-pyrazole-5-carboxamide | 2-hydroxyphenyl | Negative effect on activity |

Data derived from SAR studies on pyrazole-based sulfonamides. nih.gov

The hydroxy (-OH) group, such as the one at the 2-position of this compound, can play a critical role in the bioactivity of a molecule. This is often due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active site of a target enzyme.

In the design of inhibitors for various enzymes, the introduction of a hydroxy group at a strategic position can lead to a significant increase in potency. For example, in a series of 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides, the 2-hydroxy group on the aryl ring was found to be a key feature for potent carbonic anhydrase inhibition. nih.gov The orientation of this group allows for critical hydrogen bonding interactions within the enzyme's active site, thereby stabilizing the enzyme-inhibitor complex. The removal or substitution of such a group often leads to a substantial decrease in inhibitory activity, highlighting its importance for target recognition. mdpi.com

Modulation of Biological Responses by Sulfonamide Moiety Modifications

There is no available research documenting the synthesis or biological evaluation of analogs of this compound with modifications to the sulfonamide group. Scientific studies often explore how altering a functional group, such as the sulfonamide moiety, can impact the biological activity of a compound. These structure-activity relationship (SAR) studies are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties. However, for this compound, no such investigations have been published.

In Vitro Cellular Investigations and Pharmacological Response

Detailed in vitro studies are fundamental to characterizing the pharmacological profile of a novel chemical entity. This involves testing the compound across a range of cell-based assays to determine its potential therapeutic effects and mechanisms of action. For this compound, there is a notable absence of such investigations in the scientific literature.

Assessment of Antiproliferative and Cytotoxic Activities in Various Cancer Cell Lines

No studies have been published that assess the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. While the broader class of benzoxazole derivatives has been investigated for anticancer properties, this specific compound remains unevaluated. nih.govnih.govresearchgate.netnih.gov

Antimicrobial Efficacy Against Pathogenic Microorganisms (Bacteria, Fungi, Viruses) in Culture Models

There is no available data on the antimicrobial efficacy of this compound. The sulfonamide class of drugs is well-known for its antibacterial properties, and various benzoxazole derivatives have also shown antimicrobial potential. nih.govnih.gov However, the specific activity of this compound against bacteria, fungi, or viruses has not been reported.

Modulatory Effects on Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Regulation, Autophagy)

Mechanistic studies that investigate how a compound affects cellular pathways are critical for understanding its biological activity. There are no published reports on the modulatory effects of this compound on key cellular processes such as apoptosis, cell cycle regulation, or autophagy.

Investigations of Cellular Uptake and Subcellular Localization

Understanding if and how a compound enters cells and where it localizes is essential for drug development. No research has been published detailing the cellular uptake or subcellular localization of this compound.

Bioavailability and Metabolic Stability Studies (In Vitro)

In vitro assays that predict a compound's bioavailability and metabolic stability are standard in early-phase drug discovery. These studies, often using liver microsomes or cell lines like Caco-2, provide insights into a compound's potential for oral absorption and its metabolic fate. There is no publicly available data from such studies for this compound.

Membrane Permeability Assays (e.g., Caco-2, PAMPA)

Membrane permeability assays are crucial for predicting the oral absorption of a drug candidate.

Caco-2 Permeability Assay : This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value suggests good passive diffusion, while a B-A/A-B efflux ratio greater than 2 indicates the involvement of active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based assay that assesses passive diffusion across an artificial lipid membrane. researchgate.net It is a high-throughput method used in early drug discovery to estimate the passive permeability of a large number of compounds. nih.gov A comparison of PAMPA and Caco-2 data can help distinguish between passive and active transport mechanisms. nih.govresearchgate.net

Table 1: Representative Data Table for Membrane Permeability Assays

| Assay | Parameter | Value | Interpretation |

|---|---|---|---|

| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | Data not available | Indicates potential for intestinal absorption. |

| Caco-2 | Papp (B-A) (10⁻⁶ cm/s) | Data not available | |

| Caco-2 | Efflux Ratio (B-A/A-B) | Data not available | A value >2 suggests active efflux. |

Microsomal and Hepatocyte Stability Assessments

These assays evaluate the metabolic stability of a compound, which is a key determinant of its in vivo half-life and clearance. springernature.com

Microsomal Stability Assay : Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. patsnap.com The compound is incubated with liver microsomes, and its disappearance over time is monitored to determine its intrinsic clearance (Clint).

Hepatocyte Stability Assay : Primary hepatocytes contain a full complement of both phase I and phase II metabolic enzymes and cofactors, providing a more comprehensive assessment of metabolic stability. patsnap.comthermofisher.com This assay provides a more accurate prediction of in vivo hepatic clearance.

Table 2: Representative Data Table for Metabolic Stability Assays

| Assay System | Species | Intrinsic Clearance (Clint) (µL/min/mg protein) | Half-life (t½) (min) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

Plasma Stability and Plasma Protein Binding Profiling

Plasma Stability : This assay assesses the chemical stability of a compound in plasma, identifying potential degradation by plasma enzymes.

Plasma Protein Binding (PPB) : The extent to which a compound binds to plasma proteins, primarily albumin, affects its distribution and availability to target tissues. nih.govnih.gov Techniques like equilibrium dialysis or ultrafiltration are used to determine the percentage of the compound bound to plasma proteins.

Table 3: Representative Data Table for Plasma Stability and Protein Binding

| Parameter | Species | Value |

|---|---|---|

| Plasma Stability (% remaining after 1 hr) | Human | Data not available |

Metabolite Identification and Metabolic Pathway Mapping in Cellular Systems

Following incubation with hepatocytes or other cellular systems, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify the major metabolites of the parent compound. nih.gov This information is crucial for understanding the metabolic pathways and identifying potentially active or toxic metabolites.

Receptor and Target Interaction Mapping

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action.

Biophysical Techniques for Ligand-Target Binding (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Differential Scanning Fluorimetry)

These techniques provide quantitative data on the binding affinity and thermodynamics of a ligand-target interaction. nih.gov

Surface Plasmon Resonance (SPR) : Measures the binding of a ligand to a target immobilized on a sensor surface in real-time, providing kinetic parameters (kon and koff) and the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) : Measures the heat change upon binding of a ligand to a target, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Differential Scanning Fluorimetry (DSF) : Also known as the thermal shift assay, this technique measures the change in the thermal stability of a protein upon ligand binding.

Table 4: Representative Data Table for Biophysical Binding Assays

| Technique | Target Protein | Binding Affinity (KD) (nM) |

|---|---|---|

| SPR | Data not available | Data not available |

| ITC | Data not available | Data not available |

Affinity Proteomics and Chemoproteomics for Target Deconvolution

These powerful techniques are used to identify the cellular targets of a compound on a proteome-wide scale. nih.govnih.gov

Affinity Proteomics : This approach often involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate. researchgate.net The captured proteins are then identified by mass spectrometry.

Chemoproteomics : This encompasses a broader range of chemical biology techniques to study protein-small molecule interactions in a cellular context. researchgate.net Methods like thermal proteome profiling (TPP) can identify targets by observing changes in protein thermal stability across the proteome after compound treatment. nih.gov

Table 5: List of Compound Names

| Compound Name |

|---|

Advanced Applications and Future Research Trajectories of 2 Hydroxy 1,3 Benzoxazole 7 Sulfonamide

Exploration as a Scaffold for Novel Chemical Probes and Tools in Chemical Biology

The inherent structural features of 2-Hydroxy-1,3-benzoxazole-7-sulfonamide make it an attractive starting point for the development of sophisticated chemical probes. These tools are essential for the real-time monitoring and investigation of complex biological processes within living systems. jocpr.com

Development of Fluorescent or Isotope-Labeled Analogues for Imaging and Tracing Studies